Octadecylboronic acid

描述

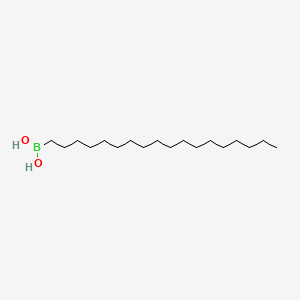

Octadecylboronic acid is an organoboron compound with the molecular formula C₁₈H₃₉BO₂. It is characterized by a long alkyl chain attached to a boronic acid functional group. This compound is known for its unique properties, including its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications .

准备方法

Synthetic Routes and Reaction Conditions: Octadecylboronic acid can be synthesized through several methods. One common approach involves the reaction of octadecylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.

Reduction: It can be reduced to form octadecylborane, a compound with different reactivity.

Substitution: The boronic acid group can participate in substitution reactions, particularly with diols, to form cyclic boronate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Diols or polyols in the presence of a catalyst, such as palladium.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Octadecylborane.

Substitution: Cyclic boronate esters.

科学研究应用

Scientific Research Applications

Octadecylboronic acid has diverse applications in chemistry, biology, and industry:

Organic Synthesis

This compound is employed in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds in organic synthesis. The compound acts as a reagent that interacts with palladium catalysts through transmetalation, facilitating the creation of complex organic molecules.

| Application | Description |

|---|---|

| Suzuki-Miyaura Reaction | Used as a reagent to form carbon-carbon bonds. |

| Synthesis of Boron-Containing Polymers | Acts as a building block in polymer chemistry. |

Biological Applications

In biological contexts, this compound is particularly notable for its role in developing sensors and drug delivery systems:

- Biosensors : The compound's ability to form reversible covalent bonds with diols makes it suitable for detecting carbohydrates and other biomolecules. This property is utilized in creating sensitive biosensors for glucose monitoring.

- Drug Delivery : Its selective binding to diol-containing biomolecules positions this compound as a promising candidate for targeted drug delivery systems. Research indicates it can modulate cellular processes through interactions with proteins involved in metabolic pathways.

| Biological Application | Description |

|---|---|

| Biosensing | Development of sensors for carbohydrate detection. |

| Drug Delivery Systems | Targeted delivery via diol interactions. |

Industrial Uses

In industry, this compound finds applications in producing specialty chemicals, including surfactants and lubricants:

| Industrial Application | Description |

|---|---|

| Surfactants | Used in formulations due to its amphiphilic nature. |

| Lubricants | Enhances the performance of lubrication systems. |

Case Study 1: Biosensor Development

A study conducted by Shigehiko Takegami demonstrated the effectiveness of this compound in developing a polydiacetylene liposomal device for detecting dopamine levels. The device utilized the compound's ability to interact with diol-containing biomolecules, showcasing its potential in real-time biosensing applications .

Case Study 2: Drug Delivery Mechanism

Research has shown that this compound can influence glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis. This interaction highlights its potential role in designing drug delivery systems that target metabolic pathways.

作用机制

The mechanism of action of octadecylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form a cyclic boronate ester with diols. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved include the recognition and binding of diol-containing molecules, leading to changes in the physical or chemical properties of the system .

相似化合物的比较

- Phenylboronic acid

- Methylboronic acid

- Butylboronic acid

Comparison: Octadecylboronic acid is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic environments. In contrast, phenylboronic acid and methylboronic acid have shorter chains and are more hydrophilic. Butylboronic acid, with a medium-length chain, exhibits intermediate properties. The long alkyl chain of this compound makes it particularly useful in applications requiring hydrophobic interactions .

生物活性

Octadecylboronic acid (ODBA) is a synthetic organoboron compound characterized by its long aliphatic hydrocarbon chain and a boronic acid functional group. This unique structure imparts both amphiphilic properties and significant biological activity, making ODBA a compound of interest in various fields, including medicinal chemistry, materials science, and nanotechnology. This article explores the biological activities of ODBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

ODBA consists of an octadecyl group (C18H37-) attached to a boronic acid functional group (B(OH)2). This configuration allows ODBA to engage in Lewis acid-base interactions due to the empty p orbital on boron, enabling the formation of reversible covalent bonds with electron-donating groups such as alcohols and amines . The amphiphilic nature of ODBA facilitates self-assembly in aqueous environments, which is crucial for its biological applications.

Biological Activities

Research has highlighted several biological activities associated with boronic acids, including ODBA:

- Anticancer Activity : Boronic acids have been recognized for their potential in cancer therapy. ODBA can inhibit proteasomal activity, similar to other boronic acid derivatives like bortezomib, which is used in treating multiple myeloma . The mechanism involves reversible binding to proteasome components, leading to apoptosis in cancer cells.

- Antibacterial and Antiviral Properties : Boronic acids exhibit antibacterial and antiviral activities by interacting with bacterial cell walls and viral proteins. ODBA's ability to form complexes with hydroxyl-containing compounds enhances its effectiveness against various pathogens .

- Enzyme Inhibition : ODBA can act as a reversible inhibitor for enzymes such as serine proteases by forming covalent bonds with serine residues in the active site. This property is beneficial for designing enzyme inhibitors for therapeutic applications .

Case Studies

Several studies illustrate the biological applications of ODBA:

- Study on Cancer Cell Lines : A recent study investigated the effects of ODBA on various cancer cell lines. Results showed that ODBA treatment led to a significant reduction in cell viability, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In another study, ODBA was tested against common bacterial strains. The results demonstrated that ODBA exhibited substantial antibacterial activity, particularly against Gram-positive bacteria .

Data Tables

The following table summarizes key findings related to the biological activities of ODBA:

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibits proteasomal activity | |

| Antibacterial | Disrupts bacterial cell wall integrity | |

| Enzyme Inhibition | Forms covalent bonds with enzyme active sites |

Research Findings

Recent research has focused on enhancing the stability and efficacy of boronic acids in biological contexts. One study found that modifying the structure of ODBA could improve its oxidative stability while maintaining its ability to form reversible covalent linkages with biological targets . This finding suggests that structural modifications could lead to more effective therapeutic agents.

属性

IUPAC Name |

octadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-09-4 | |

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does octadecylboronic acid contribute to the detection of dopamine in the described bioluminescent device?

A1: The research paper [] describes a system where this compound is incorporated into the lipid bilayer of polydiacetylene liposomes. While the paper doesn't delve into the specific interaction mechanism, boronic acids are known for their ability to reversibly bind with cis-diols. [] It's likely that the boronic acid moiety of this compound interacts with the catechol group (containing cis-diols) of dopamine. This interaction could potentially alter the liposome structure, impacting the encapsulated aequorin's bioluminescence and enabling dopamine detection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。